molecular formula C14H16O2 B115942 3-(4-Hydroxy-3-(3-methyl-2-butenyl)phenyl)-2-propenal CAS No. 151455-12-8

3-(4-Hydroxy-3-(3-methyl-2-butenyl)phenyl)-2-propenal

Cat. No. B115942
M. Wt: 216.27 g/mol
InChI Key: FNDJBOATFIWAJR-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Hydroxy-3-(3-methyl-2-butenyl)phenyl)-2-propenal, also known as HMBPP, is a molecule that plays a crucial role in the biosynthesis of isoprenoid compounds. Isoprenoids are a large and diverse group of natural products that are essential for many biological processes, including photosynthesis, respiration, and cell signaling. HMBPP is produced by certain bacteria and parasites, and it has been the subject of intense research in recent years due to its potential as a target for new antibiotics and anti-malarial drugs.

Scientific Research Applications

Chemical Constituents and Synthesis

  • Chemical Constituents : This compound is identified as a novel phenyl propanoid, with related compounds such as cuspidiol, boninenal, and methyl boninenalate also established. These compounds were synthesized and isolated from Rutaceous plants (Ishii et al., 1982).

Antifungal Properties

  • Antifungal Compound : It is produced by grapefruit and Valencia orange following wounding of the peel. This production in citrus fruits suggests potential antifungal properties (Stange et al., 1993).

Metabolic Studies

  • Metabolism Analysis : The metabolic fate of related compounds in animals and potentially in humans involves the formation of various metabolic products, indicating a complex metabolic pathway (Canonica et al., 1968).

Pharmaceutical Research

  • Antibacterial and Modulatory Activity : Computational models predict this compound as a potential antibacterial agent for specific proteins. However, its direct antibacterial activity was not clinically significant, suggesting its potential use in combination with other antibiotics to combat bacterial resistance (Figueredo et al., 2020).

Novel Synthesis Methods

  • Synthesis of Analogous Compounds : Research has been conducted on the synthesis of various analogs and derivatives of this compound, highlighting its relevance in synthetic chemistry and potential applications in creating new compounds (Uto et al., 2002).

properties

CAS RN

151455-12-8

Product Name

3-(4-Hydroxy-3-(3-methyl-2-butenyl)phenyl)-2-propenal

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

(E)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enal

InChI

InChI=1S/C14H16O2/c1-11(2)5-7-13-10-12(4-3-9-15)6-8-14(13)16/h3-6,8-10,16H,7H2,1-2H3/b4-3+

InChI Key

FNDJBOATFIWAJR-ONEGZZNKSA-N

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)/C=C/C=O)O)C

SMILES

CC(=CCC1=C(C=CC(=C1)C=CC=O)O)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C=CC=O)O)C

melting_point

144.5-146°C

physical_description

Solid

synonyms

3-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-2-propenal
3-HMBP-2-propenal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Hydroxy-3-(3-methyl-2-butenyl)phenyl)-2-propenal
Reactant of Route 2
3-(4-Hydroxy-3-(3-methyl-2-butenyl)phenyl)-2-propenal
Reactant of Route 3
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3-(4-Hydroxy-3-(3-methyl-2-butenyl)phenyl)-2-propenal
Reactant of Route 4
3-(4-Hydroxy-3-(3-methyl-2-butenyl)phenyl)-2-propenal
Reactant of Route 5
3-(4-Hydroxy-3-(3-methyl-2-butenyl)phenyl)-2-propenal
Reactant of Route 6
3-(4-Hydroxy-3-(3-methyl-2-butenyl)phenyl)-2-propenal

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